2-(3-Bromofuran-2-yl)cyclopentan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol typically involves the bromination of furan followed by its reaction with cyclopentanone. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The resulting bromofuran is then subjected to a Grignard reaction with cyclopentanone to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromofuran-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-(3-Bromofuran-2-yl)cyclopentanone.
Reduction: 2-(Furan-2-yl)cyclopentan-1-ol.
Substitution: 2-(3-Azidofuran-2-yl)cyclopentan-1-ol.
Scientific Research Applications
2-(3-Bromofuran-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromofuran moiety can engage in electrophilic aromatic substitution reactions, while the cyclopentanol ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorofuran-2-yl)cyclopentan-1-ol
- 2-(3-Iodofuran-2-yl)cyclopentan-1-ol
- 2-(3-Methylfuran-2-yl)cyclopentan-1-ol
Uniqueness
2-(3-Bromofuran-2-yl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H11BrO2/c10-7-4-5-12-9(7)6-2-1-3-8(6)11/h4-6,8,11H,1-3H2 |
InChI Key |
CIXNIYNGDAAWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=C(C=CO2)Br |
Origin of Product |
United States |
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